molecular formula C14H24ClNO4 B14615129 N,N-dibutylaniline;perchloric acid CAS No. 59157-25-4

N,N-dibutylaniline;perchloric acid

Cat. No.: B14615129
CAS No.: 59157-25-4
M. Wt: 305.80 g/mol
InChI Key: SWECVVKERGXJMD-UHFFFAOYSA-N
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Description

Properties

CAS No.

59157-25-4

Molecular Formula

C14H24ClNO4

Molecular Weight

305.80 g/mol

IUPAC Name

N,N-dibutylaniline;perchloric acid

InChI

InChI=1S/C14H23N.ClHO4/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;2-1(3,4)5/h7-11H,3-6,12-13H2,1-2H3;(H,2,3,4,5)

InChI Key

SWECVVKERGXJMD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N,N-Dibutylaniline: can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent.

    Perchloric acid: is usually prepared by the reaction of sodium perchlorate with hydrochloric acid.

Industrial Production Methods:

    N,N-Dibutylaniline: is produced industrially by the alkylation of aniline with butyl chloride in the presence of a catalyst such as aluminum chloride.

    Perchloric acid: is produced on an industrial scale by the electrolysis of sodium chlorate solutions.

Comparison with Similar Compounds

Table 1: Comparative Properties of Perchloric Acid, Sulfuric Acid, and Hydrochloric Acid

Property Perchloric Acid (HClO₄) Sulfuric Acid (H₂SO₄) Hydrochloric Acid (HCl)
Acid Strength (pKa) ~-10 () ~-3 (H₂SO₄, first dissociation) ~-6.3
Oxidizing Power High (when concentrated) High Low
Anion Adsorption Non-adsorbing () Specifically adsorbing Weakly adsorbing
Resistivity (50% sol.) Higher than H₂SO₄ at >-30°C () Lower resistivity at >-30°C Not applicable
Extraction Efficiency Lower than HNO₃ for Sr²⁺ () Inefficient for Sr²⁺ Inefficient for Sr²⁺

Key Findings :

  • Electrochemical Behavior: Perchloric acid’s non-adsorbing ClO₄⁻ anion minimizes surface interference in hydrogen oxidation reactions (HOR), unlike sulfuric acid, which inhibits HOR activity due to sulfate adsorption ().
  • Solubility and Extraction : Nitric acid outperforms HClO₄ in strontium extraction due to nitrate’s superior ion-associate stability ().
  • Thermal Stability : HClO₄ solutions exhibit lower resistivity than H₂SO₄ below -40°C, making them advantageous in cryogenic applications ().

N,N-Dibutylaniline vs. Other Aniline Derivatives

Table 2: Comparison of N,N-Dialkylaniline Derivatives

Property N,N-Dibutylaniline N,N-Dimethylaniline () N-Methylaniline ()
Substituents Two butyl groups Two methyl groups One methyl group
Basicity Lower (steric hindrance) Moderate Higher
Lipophilicity High Moderate Low
Applications Potential phase-transfer catalyst Titration assays () Precursor for perchlorate salts ()

Key Findings :

  • Steric Effects : Butyl groups in N,N-dibutylaniline reduce nucleophilicity and basicity compared to smaller alkyl derivatives.
  • Titration Utility : N,N-Dimethylaniline is used in titrimetric assays with acetous perchloric acid (), while N,N-dibutylaniline’s bulk may limit such applications.
  • Reactivity : N-Methylaniline forms stable perchlorate salts under acidic conditions (), a trait likely shared by N,N-dibutylaniline due to its tertiary amine structure.

Perchloric Acid in Catalysis vs. Other Brønsted Acids

Perchloric acid demonstrates unique catalytic efficiency:

  • Homogeneous Catalysis : Achieves 80–95% yields in β-dicarbonyl additions to alcohols via an Sₙ1 mechanism ().
  • Heterogeneous Catalysis : Silica-supported HClO₄ shows recyclability without activity loss ().
  • Comparison with H₂SO₄ and HCl : HClO₄’s low nucleophilic interference and high proton availability make it superior in reactions requiring minimal anion participation ().

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